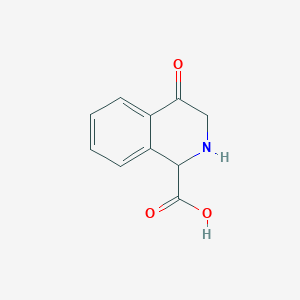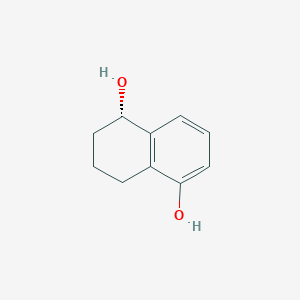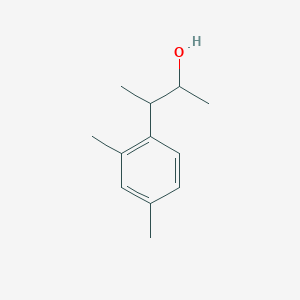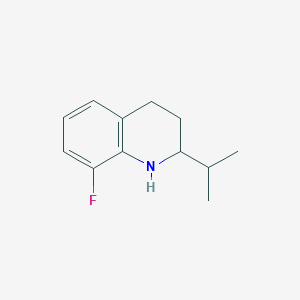![molecular formula C11H14OS B13203739 3-[(2-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13203739.png)
3-[(2-Methylphenyl)sulfanyl]butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methylphenyl)sulfanyl]butan-2-one is an organic compound with the molecular formula C11H14OS. It is characterized by the presence of a sulfanyl group attached to a butanone backbone, with a methylphenyl substituent. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylphenyl)sulfanyl]butan-2-one typically involves the reaction of 2-methylthiophenol with butan-2-one under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves heating the reactants in a suitable solvent like ethanol or methanol, followed by purification through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Methylphenyl)sulfanyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2-Methylphenyl)sulfanyl]butan-2-one is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-[(2-Methylphenyl)sulfanyl]butan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by modulating oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3-sulfanylbutan-1-ol: An alkanethiol with similar sulfanyl functionality but different structural features.
3-Sulfanyl-2-methylbutan-1-ol: Another alkanethiol with a similar sulfanyl group but different carbon backbone.
Uniqueness
3-[(2-Methylphenyl)sulfanyl]butan-2-one is unique due to its combination of a sulfanyl group and a methylphenyl substituent, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H14OS |
|---|---|
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
3-(2-methylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C11H14OS/c1-8-6-4-5-7-11(8)13-10(3)9(2)12/h4-7,10H,1-3H3 |
InChI-Schlüssel |
NSUOGUKUDGHQBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1SC(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)





![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13203727.png)
![6-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13203729.png)

methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13203731.png)

![1-[(2-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13203736.png)
